molecular formula C9H16O2 B1245192 (2E,4S)-4-hydroxynon-2-enal CAS No. 119008-09-2

(2E,4S)-4-hydroxynon-2-enal

Cat. No. B1245192
CAS RN: 119008-09-2
M. Wt: 156.22 g/mol
InChI Key: JVJFIQYAHPMBBX-IWGCBNPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4S)-4-hydroxynon-2-enal is the S stereoisomer of (E)-4-hydroxynon-2-enal. It is an enantiomer of a (2E,4R)-4-hydroxynon-2-enal.

Scientific Research Applications

Biomarker in Clinical Settings

(2E,4S)-4-Hydroxynon-2-enal (4-HNE) is a significant product of lipid peroxidation and plays a role in various pathophysiological processes. It serves as a useful indicator for oxidative stress in vivo. A modified gas chromatographic-mass spectrometric method has been developed for its detection in small volume blood plasma samples, which is particularly suitable for clinical settings, including pediatric purposes (Spies-Martin et al., 2002).

Gene Expression Activation

4-HNE, specifically in its (E)-4-hydroxyalk-2-enals form, has been found to activate heat-shock gene expression and protein synthesis in HeLa cells. This activation is linked to the structural properties of the aldehydes produced in lipid peroxidation (Allevi et al., 1995).

Reactivity in Oil-in-Water Emulsions

The reactivity of 4-HNE in oil-in-water emulsions has been studied, particularly in the presence of proteins. It is noted for its high reactivity, especially in protein-containing systems, making it a significant marker for lipid oxidation in foods (Vandemoortele et al., 2020).

Role in Metabolism and Physiology

4-HNE's metabolism is primarily conjugative and involves the formation of covalent adducts with proteins, nucleic acids, and phospholipids. The generation and metabolism of 4-HNE have been studied using a mouse model lacking a specific glutathione S-transferase, providing insights into its physiological and pathophysiological effects (Engle et al., 2004).

Impact on Malaria-Infected Red Blood Cells

In malaria-parasite-infected red blood cells, 4-HNE has been identified as one of the aldehydes formed when exposed to oxidative stress. Its formation is higher in infected cells compared to uninfected ones, suggesting a role in parasite death and tissue damage associated with malaria (Buffinton et al., 1988).

Synthesis and Stereoanalysis

The stereoselective synthesis and stereoanalysis of 4-HNE have been achieved, enhancing the understanding of its structure and stability under physiological conditions (Bringmann et al., 1994).

properties

CAS RN

119008-09-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(E,4S)-4-hydroxynon-2-enal

InChI

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+/t9-/m0/s1

InChI Key

JVJFIQYAHPMBBX-IWGCBNPKSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C=O)O

SMILES

CCCCCC(C=CC=O)O

Canonical SMILES

CCCCCC(C=CC=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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